

JHU37152: A Technical Guide to a High-Potency DREADD Agonist

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Compound of Interest

Compound Name: JHU37152

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An In-depth Overview of the Discovery, Development, and Application of a Novel Chemogenetic Tool for Neuroscience Research

Abstract

JHU37152 is a novel, high-potency, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) receptors. Its development marked a significant advancement in chemogenetics, addressing the limitations of previous DREADD activators such as clozapine-N-oxide (CNO) and Compound 21 (C21). This technical guide provides a comprehensive overview of the discovery, development history, and key experimental data related to **JHU37152**, intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction: The Need for Advanced DREADD Agonists

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology that allows for the remote and precise control of neuronal activity in vivo.^[1] This technology relies on the expression of engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic compounds. The first-generation DREADD agonist, clozapine-N-oxide (CNO), suffered from poor brain penetrance and was found to be a substrate for the P-glycoprotein (P-

gp) efflux pump.[2] Furthermore, it was discovered that CNO's in vivo effects were primarily due to its back-metabolism to clozapine, which has its own psychoactive properties and off-target effects.[2] A subsequent agonist, Compound 21 (C21), also showed limited brain penetrance and low in vivo DREADD occupancy.[3] These limitations highlighted the need for new DREADD agonists with improved pharmacokinetic and pharmacodynamic profiles.

Discovery and Development of JHU37152

JHU37152 was developed as part of a research effort to create novel DREADD agonists with high central nervous system (CNS) availability and potency.[3] The development strategy involved the design and synthesis of fluorinated analogs of previously identified high-affinity DREADD ligands.[4] This approach aimed to enhance DREADD affinity and provide a potential site for radiolabeling with ¹⁸F for positron emission tomography (PET) imaging applications.[4] **JHU37152** emerged as a lead candidate from this effort, demonstrating superior in vitro and in vivo properties compared to its predecessors.[4]

Physicochemical Properties

Property	Value	Reference
Chemical Name	8-Chloro-11-(4-ethylpiperazin-1-yl)-1-fluoro-5H-dibenzo[b,e][3][5]diazepine	[6]
Molecular Formula	C ₁₉ H ₂₀ ClFN ₄	[6]
Molecular Weight	358.85 g/mol	[6]
CAS Number	2369979-67-7	[6]
Purity	≥98%	[6]
Solubility	Soluble to 100 mM in DMSO and ethanol	[6]

In Vitro Pharmacology

JHU37152 exhibits high affinity and potency for both hM3Dq and hM4Di DREADDs in in vitro assays.

Parameter	hM3Dq	hM4Di	Reference
K _i (nM)	1.8	8.7	
EC ₅₀ (nM)	5	0.5	

In Vivo Pharmacology and Pharmacokinetics

In vivo studies in mice have demonstrated the high brain penetrance and DREADD occupancy of **JHU37152**.

Species	Dose (mg/kg, i.p.)	Timepoint (min)	Brain Concentration (ng/g)	Serum Concentration (ng/mL)	Brain/Serum Ratio	Reference
Mouse	0.1	30	~15	~2	~8	[5]
Mouse	0.1	60	~8	~1.5	~5.3	[5]

These data indicate that **JHU37152** readily crosses the blood-brain barrier and achieves significantly higher concentrations in the brain compared to the serum.[5]

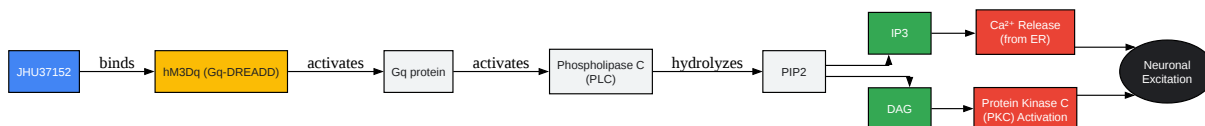
DREADD-Mediated Behavioral Effects

JHU37152 has been shown to produce potent and selective DREADD-mediated behavioral effects in transgenic mice expressing hM3Dq or hM4Di in dopamine D1 receptor-expressing neurons (D1-DREADD mice). Administration of **JHU37152** at doses ranging from 0.01 to 1 mg/kg resulted in a potent inhibition of locomotor activity in these mice, with no significant effects observed in wild-type littermates.[3][7] This demonstrates the high in vivo potency and selectivity of **JHU37152** for DREADD-mediated pathways.[3][7]

Signaling Pathways

JHU37152 activates the canonical Gq and Gi signaling pathways upon binding to hM3Dq and hM4Di receptors, respectively.

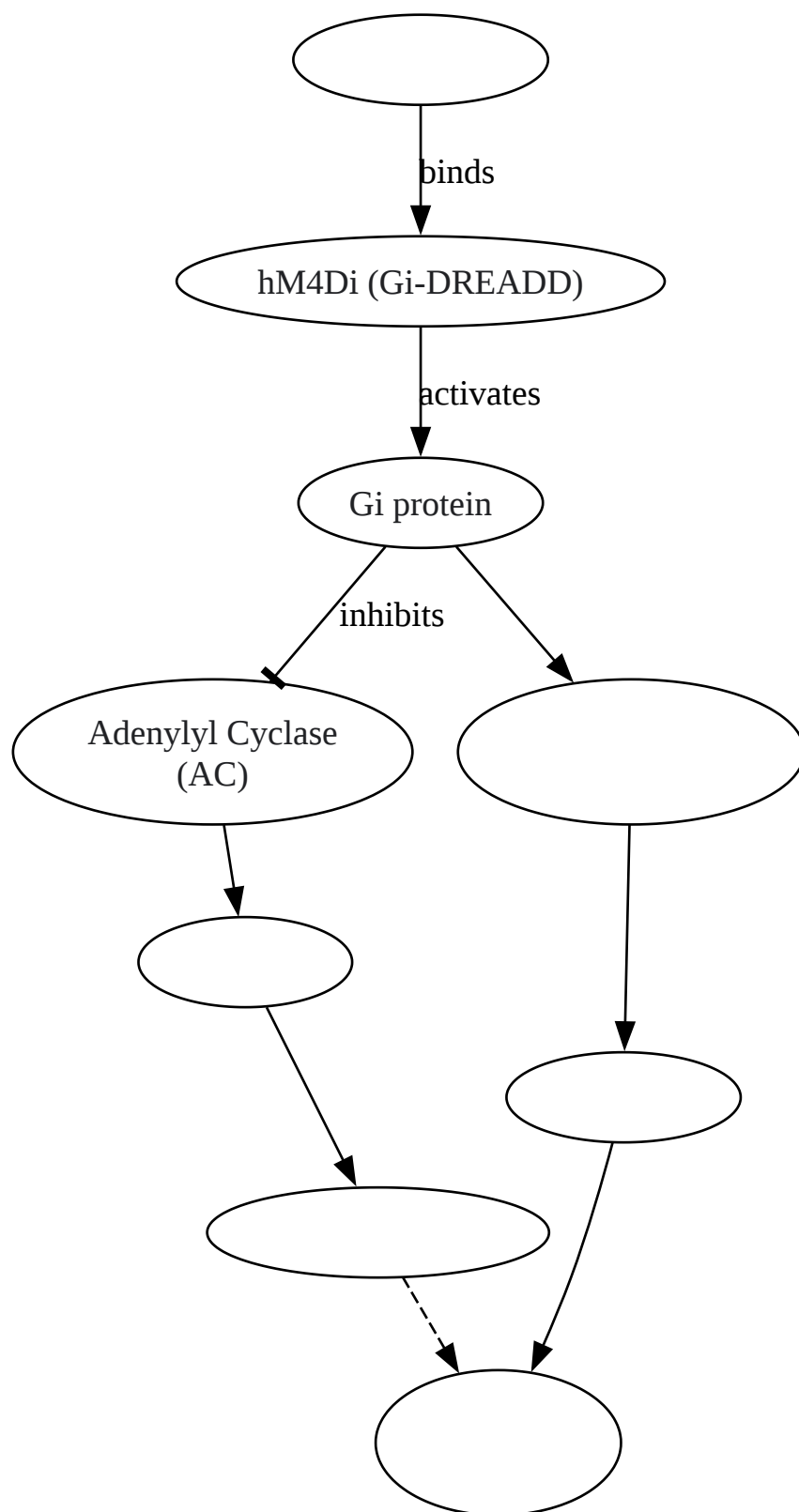
hM3Dq (Gq) Signaling Pathway



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Caption: **JHU37152** activation of the hM3Dq receptor and downstream Gq signaling cascade.

hM4Di (Gi) Signaling Pathway



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Caption: A high-level workflow of the discovery and development of **JHU37152**.

Conclusion

JHU37152 represents a significant advancement in the field of chemogenetics, offering researchers a potent and selective tool for the in vivo manipulation of neuronal activity. Its favorable pharmacokinetic profile, particularly its high brain penetrance, overcomes key limitations of earlier DREADD agonists. The data presented in this guide underscore its utility for a wide range of applications in neuroscience research, from dissecting the function of specific neural circuits to investigating the neural basis of behavior. As research in chemogenetics continues to evolve, **JHU37152** is poised to remain a valuable asset for the scientific community.

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